molecular formula C14H20BrCl2NO B1372923 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride CAS No. 1220017-50-4

3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride

Cat. No.: B1372923
CAS No.: 1220017-50-4
M. Wt: 369.1 g/mol
InChI Key: HCJYGXWWJRMOPX-UHFFFAOYSA-N
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Description

3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a phenoxy group, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized through a series of halogenation and methylation reactions. The final step involves the reaction of the phenoxy intermediate with piperidine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts such as palladium complexes. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and complex molecules formed through coupling reactions.

Scientific Research Applications

3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenoxy derivatives and piperidine-containing molecules. Examples include:

  • 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]morpholine hydrochloride

Uniqueness

The uniqueness of 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its halogen substituents and piperidine ring make it a versatile compound for various scientific research endeavors.

Properties

IUPAC Name

3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO.ClH/c1-9-6-12(13(15)10(2)14(9)16)18-8-11-4-3-5-17-7-11;/h6,11,17H,3-5,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJYGXWWJRMOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-50-4
Record name Piperidine, 3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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